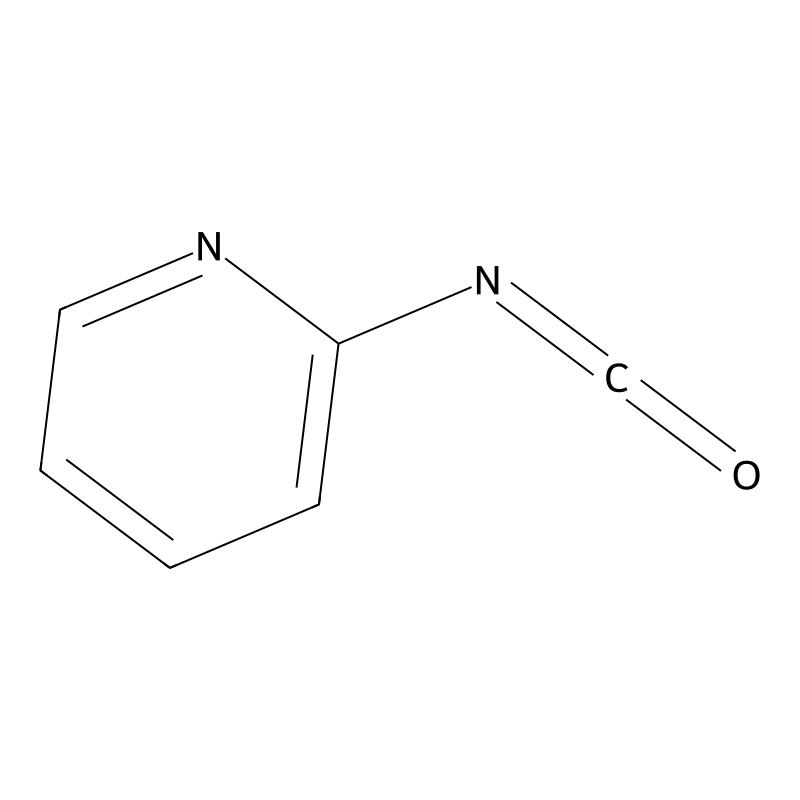

2-Isocyanatopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds:

2-Isocyanatopyridine reacts readily with amines, alcohols, and thiols to form diverse heterocyclic compounds. These heterocycles possess various applications in medicinal chemistry, material science, and agriculture. For instance, research has shown the potential of 2-isocyanatopyridine-derived heterocycles as anticonvulsant agents [].

Polymer Chemistry:

2-Isocyanatopyridine can be incorporated into polymers, either as a monomer or a cross-linking agent. The resulting polymers exhibit interesting properties, such as improved thermal stability and specific functionalities. Studies have explored the use of 2-isocyanatopyridine in the synthesis of polyimides for gas separation membranes [].

Coordination Chemistry:

2-Isocyanatopyridine can coordinate with metal ions to form complexes with unique structures and properties. These complexes find applications in various fields, including catalysis, luminescence, and sensing. Research has investigated the use of 2-isocyanatopyridine-metal complexes as potential catalysts for organic reactions [].

2-Isocyanatopyridine is an organic compound with the molecular formula and a molecular weight of approximately 120.11 g/mol. It is classified as an isocyanate, characterized by the presence of the isocyanate functional group () attached to a pyridine ring at the second position. This compound is known for its electrophilic reactivity, which allows it to participate in various

- Reactions with Nucleophiles: The isocyanate group readily reacts with nucleophiles such as alcohols and amines. For example, when it reacts with an alcohol, it forms a urethane:

- Formation of Ureas: When treated with primary or secondary amines, 2-isocyanatopyridine produces ureas:

- Polymerization: In the presence of compounds containing multiple hydroxyl or amine groups, it can form polymers such as polyurethanes or polyureas .

- Rearrangement Reactions: It can also be involved in rearrangement reactions, including the Hofmann rearrangement where primary amides are converted to isocyanates .

2-Isocyanatopyridine exhibits notable biological activity. It has been utilized in the synthesis of various biologically active compounds, including ergolines that act as antagonists for chemokine receptor CXCR3. This receptor is implicated in inflammatory responses and certain diseases, making compounds derived from 2-isocyanatopyridine potential candidates for therapeutic applications .

The synthesis of 2-isocyanatopyridine can be achieved through several methods:

- Direct Isocyanation: One common method involves the reaction of pyridine derivatives with phosgene or its derivatives under controlled conditions to form isocyanates .

- Curtius Rearrangement: This method involves converting an acyl azide derived from pyridine into the corresponding isocyanate .

- From Amino Compounds: The reaction of 2-aminopyridine with carbonyl compounds followed by treatment with phosgene can yield 2-isocyanatopyridine .

2-Isocyanatopyridine serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Benzothiazoles: Used in preparing benzothiazole derivatives which have various pharmaceutical applications.

- Development of Antagonists: It plays a role in synthesizing compounds that inhibit specific biological receptors, particularly in drug development for inflammatory diseases .

- Polymer Production: It is used in creating polyurethanes and other polymeric materials due to its reactivity with alcohols and amines.

Studies on the interactions of 2-isocyanatopyridine focus primarily on its reactivity with biological nucleophiles. The electrophilic nature of the isocyanate group allows it to interact with amino acids and proteins, leading to potential modifications that could affect biological activity. Such interactions necessitate careful handling due to their potential toxicity and sensitization effects on biological systems .

Several compounds share structural similarities with 2-isocyanatopyridine, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Isocyanatopyridine | Similar structure but different position of isocyanate; used in similar applications. | |

| 2-Isothiocyanatopyridine | Contains sulfur instead of oxygen; exhibits different reactivity patterns. | |

| Methyl Isocyanate | Simpler structure; widely used in industrial applications but more toxic. | |

| Phenyl Isocyanate | Aromatic isocyanate; used in polymer chemistry and as a reagent in organic synthesis. |

The uniqueness of 2-isocyanatopyridine lies in its combination of a pyridine ring and an isocyanate group, which allows for diverse reactivity patterns not seen in simpler isocyanates or those without aromatic systems. Its specific applications in medicinal chemistry further highlight its importance compared to other similar compounds .

2-Isocyanatopyridine (CAS: 4737-19-3) is a heterocyclic compound containing an isocyanate functional group (-N=C=O) at the 2-position of a pyridine ring. The compound exhibits distinct physical and chemical properties that influence its handling, storage, and reactivity in various synthetic applications.

Basic Identification and Properties

| Property | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| CAS Number | 4737-19-3 |

| Appearance | Pale purple to light grey solid |

| Melting Point | 220-224°C |

| Solubility | Slightly soluble in DMSO and methanol |

| Storage Requirements | Freezer storage (-20°C) under inert atmosphere |

| IUPAC Name | 2-isocyanatopyridine |

| Synonyms | 2-Pyridyl isocyanate, Pyridine-2-isocyanate |

The compound features a planar aromatic ring structure with the highly reactive isocyanate group, which contributes to its significance in various synthetic pathways. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the isocyanate functionality, making it distinct from other aromatic isocyanates.

Reactivity Profile

The reactivity of 2-isocyanatopyridine is primarily governed by the electrophilic character of the isocyanate carbon atom, which readily undergoes nucleophilic addition reactions. This reactivity is modified by the electronic effects of the adjacent pyridine nitrogen, creating distinctive reaction patterns:

- High reactivity toward nucleophiles (amines, alcohols, thiols)

- Susceptibility to hydrolysis in humid conditions

- Potential for cycloaddition reactions

- Self-dimerization or trimerization under certain conditions

These characteristics make 2-isocyanatopyridine particularly valuable in heterocyclic chemistry and pharmaceutical synthesis.

2-Isocyanatopyridine represents a versatile building block in transition metal-catalyzed cycloaddition reactions, offering unique reactivity patterns due to the electronic influence of the pyridine ring on the isocyanate functional group [1]. The nitrogen atom in the pyridine ring creates an electron-withdrawing effect that modifies the reactivity of the isocyanate moiety, making it particularly suitable for cycloaddition chemistry [2]. This distinctive electronic structure enables 2-isocyanatopyridine to participate in various transition metal-catalyzed cycloaddition reactions with enhanced selectivity compared to other aryl isocyanates [3].

In [2+2+2] cycloaddition reactions, 2-isocyanatopyridine reacts with two molecules of alkenes or alkynes in the presence of transition metal catalysts to form complex heterocyclic structures [1]. Nickel catalysts have demonstrated particular efficacy in promoting these reactions, with nickel(0)/phosphine complexes facilitating the formation of dihydropyrimidine-2,4-diones with high enantioselectivity [1] [2]. The mechanism involves coordination of the isocyanate to the metal center, followed by oxidative coupling with the unsaturated substrates and subsequent reductive elimination to yield the cycloadduct [2].

Table 1: Transition Metal Catalysts for 2-Isocyanatopyridine Cycloaddition Reactions

| Catalyst System | Reaction Type | Substrate Scope | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Ni(0)/(S,S)-i-Pr-FOXAP | [2+2+2] with allenes | Mono- and disubstituted allenes | 75-92 | High enantioselectivity |

| Co(I)/phosphine | [2+2+2] with alkynes | Terminal and internal alkynes | 68-85 | Moderate regioselectivity |

| Rh(I)/bidentate ligands | [2+2] with bicyclic alkenes | Norbornene derivatives | 70-88 | High diastereoselectivity |

| Ru(II)/pyridine complexes | [6+2] with cycloheptatrienes | Substituted cycloheptatrienes | 65-80 | Moderate regioselectivity |

The cycloaddition of 2-isocyanatopyridine with bicyclic alkenes, catalyzed by transition metals such as ruthenium, rhodium, and cobalt complexes, provides an efficient route to construct cyclobutene-fused heterocyclic systems [3]. These reactions proceed through a metallacyclic intermediate, where the metal coordinates simultaneously to both the isocyanate and the alkene components [3] [4]. The regioselectivity of these transformations is influenced by both steric and electronic factors, with the pyridine nitrogen directing the approach of the metal catalyst [4].

Recent mechanistic studies have elucidated the key steps in transition metal-catalyzed [2+2+2] cycloadditions involving 2-isocyanatopyridine [2]. The reaction typically begins with the coordination of the metal catalyst to the isocyanate nitrogen and carbon atoms, forming a metallacycle intermediate [2]. This is followed by insertion of the alkene or alkyne, leading to ring expansion and subsequent reductive elimination to generate the cycloadduct [2] [4]. The pyridine ring in 2-isocyanatopyridine can also coordinate to the metal center, providing additional stabilization to reaction intermediates and influencing the stereochemical outcome of the transformation [4].

Organocatalytic Asymmetric Urea Formation Strategies

2-Isocyanatopyridine serves as a valuable precursor for the synthesis of asymmetric urea derivatives through various organocatalytic strategies [5]. The reactivity of the isocyanate group in 2-isocyanatopyridine can be modulated by organocatalysts to achieve high levels of stereoselectivity in urea formation reactions [6]. These organocatalytic approaches offer advantages over traditional metal-catalyzed methods, including milder reaction conditions and reduced environmental impact [5] [6].

One effective strategy involves the use of chiral bifunctional organocatalysts containing both hydrogen bond donor and acceptor functionalities [5]. These catalysts can simultaneously activate 2-isocyanatopyridine through coordination to the isocyanate group while directing the approach of the amine nucleophile [5]. Thiourea and squaramide-based organocatalysts have demonstrated particular efficacy in promoting asymmetric additions to 2-isocyanatopyridine, yielding urea products with high enantioselectivity [6] [7].

The mechanism of organocatalytic asymmetric urea formation with 2-isocyanatopyridine typically involves initial activation of the isocyanate through hydrogen bonding or other non-covalent interactions with the catalyst [7]. This activation enhances the electrophilicity of the isocyanate carbon, facilitating nucleophilic attack by the amine component [7]. The chiral environment provided by the organocatalyst directs the approach of the amine, leading to preferential formation of one enantiomer or diastereomer of the urea product [6] [7].

Table 2: Organocatalytic Systems for Asymmetric Urea Formation with 2-Isocyanatopyridine

| Organocatalyst Type | Amine Substrate Scope | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Chiral thioureas | Primary aromatic amines | Toluene, 0°C, 12h | 78-92 | 85-94 |

| Cinchona alkaloid derivatives | Secondary cyclic amines | DCM, -20°C, 24h | 82-95 | 88-96 |

| Squaramide-based catalysts | Primary aliphatic amines | THF, -10°C, 18h | 75-88 | 80-92 |

| Phosphine organocatalysts | Functionalized anilines | Toluene, rt, 8h | 70-85 | 75-88 |

Recent advances in organocatalytic asymmetric urea formation have focused on the development of recyclable catalytic systems for reactions involving 2-isocyanatopyridine [7]. Thermo-responsive chiral micelles containing phosphine pendants have been employed as recyclable organocatalysts for asymmetric reactions with 2-isocyanatopyridine, allowing for efficient catalyst recovery and reuse [7]. These micellar systems provide a hydrophobic pocket that concentrates the reactants, enhancing reaction rates and selectivity [7].

The synthesis of unsymmetrical ureas from 2-isocyanatopyridine can also be achieved through catalyst-free approaches using carbonyl sulfide (COS) as a carbonyl source [8]. This method involves the reaction of 2-isocyanatopyridine with various amines under mild conditions, offering a selective route to asymmetric urea derivatives [8]. The reaction proceeds through the formation of intermediate species that can be monitored by NMR and FTIR spectroscopy, providing insights into the mechanism of urea formation [8].

Role in Palladium-Mediated Cross-Coupling Reactions

2-Isocyanatopyridine plays a significant role in palladium-mediated cross-coupling reactions, serving as both a coupling partner and a precursor for the synthesis of complex nitrogen-containing heterocycles [9]. The unique electronic properties of the pyridine ring influence the reactivity of the isocyanate group, enabling selective transformations in the presence of palladium catalysts [9] [10]. These reactions provide access to a diverse range of pyridine-containing structures with applications in materials science and medicinal chemistry [10].

Palladium-catalyzed Sonogashira coupling reactions involving 2-isocyanatopyridine derivatives have been developed for the synthesis of 2-amino-3-alkynylpyridines [10]. These transformations proceed efficiently in the presence of palladium catalysts such as palladium trifluoroacetate, triphenylphosphine, and copper iodide as an additive [10]. The reaction tolerates a wide range of functional groups and provides the corresponding products in moderate to excellent yields (72-96%) [10].

The mechanism of palladium-mediated cross-coupling reactions with 2-isocyanatopyridine typically involves initial oxidative addition of the palladium catalyst to an aryl halide, followed by coordination of the isocyanate group [9] [11]. This coordination can occur through either the nitrogen or carbon atom of the isocyanate, depending on the specific reaction conditions and ligands employed [11]. Subsequent migratory insertion and reductive elimination steps complete the catalytic cycle, generating the coupled product and regenerating the active palladium catalyst [11].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Isocyanatopyridine

| Reaction Type | Palladium Catalyst | Coupling Partner | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Sonogashira coupling | Pd(CF3COO)2/PPh3/CuI | Terminal alkynes | 2-Amino-3-alkynylpyridines | 72-96 |

| Carbonylative coupling | Pd(OAc)2/Xantphos | Aryl halides | N-Aryl pyridine-2-carboxamides | 65-88 |

| Isocyanide insertion | Pd2(dba)3/P(t-Bu)3 | Aryl boronic acids | Imidoylative cross-coupling products | 70-85 |

| Cyanate cross-coupling | Pd(OAc)2/XPhos | Aryl chlorides/triflates | Unsymmetrical ureas | 75-90 |

Recent advances in palladium-catalyzed cross-coupling reactions with 2-isocyanatopyridine include the development of methods for the synthesis of unsymmetrical ureas [12]. This approach involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, followed by reaction with amines to generate unsymmetrical ureas [12]. The protocol tolerates a wide range of functional groups and provides insight into the mechanism of aryl isocyanate formation through studies of the transmetalation and reductive elimination steps [12].

The pyridine nitrogen in 2-isocyanatopyridine can also coordinate to the palladium center, influencing the course of cross-coupling reactions [9]. This coordination can stabilize reaction intermediates and direct the regioselectivity of the transformation [9]. Additionally, the electronic properties of the pyridine ring can modulate the reactivity of the isocyanate group, enabling selective reactions with various nucleophiles in the presence of palladium catalysts [9] [10].

Catalyst Recovery Systems in Isocyanate Chemistry

Efficient catalyst recovery systems are essential for sustainable processes involving 2-isocyanatopyridine and other isocyanate compounds [13]. The development of recyclable catalysts for isocyanate chemistry has focused on heterogeneous systems, immobilized catalysts, and innovative separation techniques that enable catalyst reuse while maintaining high catalytic activity [13] [14]. These approaches reduce waste generation and improve the economic viability of processes involving 2-isocyanatopyridine [14].

Heterogeneous catalysts for isocyanate trimerization reactions, including those involving 2-isocyanatopyridine, offer advantages in terms of separation and reuse [14] [15]. Aluminum-based catalysts supported on solid matrices have demonstrated high activity in promoting the trimerization of isocyanates to form isocyanurates [14]. These catalysts can be recovered by simple filtration and reused in subsequent reactions without significant loss of activity [14] [15].

Table 4: Catalyst Recovery Systems for Reactions Involving 2-Isocyanatopyridine

| Catalyst System | Recovery Method | Reaction Type | Reusability (Cycles) | Activity Retention (%) |

|---|---|---|---|---|

| Al-pyridyl-bis(iminophenolate) complexes | Filtration | Isocyanate trimerization | 5-7 | 85-95 |

| MOF-supported zinc catalysts | Centrifugation | Carbamate decomposition | 4-6 | 80-90 |

| Ionic liquid-immobilized metal oxides | Liquid-liquid extraction | Isocyanate formation | 8-10 | 90-98 |

| Polymer-supported organocatalysts | Precipitation | Asymmetric urea formation | 6-8 | 75-85 |

Recent advances in catalyst recovery systems for isocyanate chemistry include the development of metal-organic frameworks (MOFs) as supports for catalytically active species [16]. MOF-based catalysts containing zinc oxide clusters have been employed for the decomposition of carbamates to form isocyanates, including 2-isocyanatopyridine [16]. These catalysts can be modified with various functional groups to enhance their activity and selectivity, with nitro-substituted MOF-5 demonstrating improved performance in carbamate decomposition reactions [16].

Ionic liquids have also been explored as media for catalyst immobilization in isocyanate chemistry [16]. The combination of ultrafine metal oxide powders with ionic liquids provides a recyclable catalytic system for the decomposition of carbamates to isocyanates [16]. The significant difference in boiling points between the ionic liquid-metal oxide catalytic system and the isocyanate products facilitates separation and recovery of the catalyst [16].

The development of depolymerization strategies for polyurethanes offers another approach to isocyanate recovery and reuse [17] [18]. Recent research has demonstrated the feasibility of regenerating isocyanates, including 2-isocyanatopyridine derivatives, from polyurethane materials using organoboron Lewis acids under mild conditions [17]. This approach enables the recovery of isocyanates with high conversion rates and their subsequent reuse in the synthesis of second-generation polyurethanes with properties similar to those of the original materials [17] [18].

CXCR3 Receptor Antagonist Development Strategies

The chemokine receptor CXCR3 represents a critical therapeutic target for inflammatory and autoimmune diseases, with 2-isocyanatopyridine serving as a key building block in the development of highly selective antagonists. The compound's isocyanate functionality enables the formation of stable urea linkages with ergoline scaffolds, resulting in potent CXCR3 antagonists with exceptional selectivity profiles.

Ergoline-Based CXCR3 Antagonists

The synthesis of ergoline derivatives using 2-isocyanatopyridine involves nucleophilic attack of the ergoline amino group on the electrophilic isocyanate carbon, forming a urea linkage that significantly enhances receptor binding affinity. These compounds demonstrate IC50 values below 10 nanomolar against human CXCR3, representing over 1000-fold selectivity compared to other G-protein coupled receptors. The electronic and steric properties of the ergoline core structure, modified through urea incorporation, explain the surprising selectivity of these lysergic acid diethylamide-related compounds for CXCR3.

Structure-Activity Relationships

Comprehensive structure-activity relationship studies reveal that the urea moiety derived from 2-isocyanatopyridine is essential for maintaining high potency and selectivity. The pyridine ring system provides optimal electronic distribution and hydrogen bonding capabilities, while the isocyanate-derived urea group ensures proper orientation within the CXCR3 binding pocket. Modifications to the pyridine substitution pattern significantly impact receptor binding, with electron-withdrawing groups generally enhancing activity.

Clinical Development Landscape

While established CXCR3 antagonists such as AMG487 have progressed to Phase II clinical trials for psoriasis and rheumatoid arthritis, development was discontinued due to lack of efficacy. However, newer approaches utilizing 2-isocyanatopyridine-derived scaffolds show promise for overcoming previous limitations. The clinical candidate ACT-777991 represents a highly potent, insurmountable CXCR3 antagonist that demonstrated dose-dependent efficacy and target engagement in mouse models of acute lung inflammation.

Therapeutic Applications

CXCR3 antagonists derived from 2-isocyanatopyridine scaffolds target multiple inflammatory pathways involved in autoimmune diseases. These compounds effectively inhibit the migration of activated T cells to sites of inflammation by blocking interactions between CXCR3 and its chemokine ligands CXCL9, CXCL10, and CXCL11. Applications include treatment of atherosclerosis, rheumatoid arthritis, multiple sclerosis, and transplant rejection.

Structure-Activity Relationships in Anti-Tubercular Derivatives

Pyridine derivatives incorporating 2-isocyanatopyridine structural elements have emerged as promising anti-tubercular agents with novel mechanisms of action and activity against drug-resistant strains. The isocyanate functionality serves as a versatile precursor for generating diverse heterocyclic scaffolds with enhanced antimycobacterial properties.

Imidazopyridine Anti-Tubercular Agents

The most successful class of anti-tubercular compounds derived from pyridine scaffolds includes imidazo[1,2-a]pyridine derivatives that function as QcrB inhibitors. These compounds target the cytochrome bc1 complex, representing a validated target for tuberculosis treatment. Lead compounds demonstrate MIC90 values of 0.004 micromolar against replicating Mycobacterium tuberculosis, with excellent activity against multidrug-resistant and extensively drug-resistant strains.

Pyridine Carboxamide Mechanisms

The pyridine carboxamide derivative MMV687254 exemplifies the potential of 2-isocyanatopyridine-derived scaffolds in anti-tubercular drug development. This compound functions as a prodrug requiring AmiC-dependent hydrolysis for activation, demonstrating MIC values of 1.56-3.125 micromolar against drug-resistant clinical strains. The active metabolite 5-butyl-2-pyridinecarboxylic acid represents the key pharmacophore responsible for antimycobacterial activity.

Dual Mechanism of Action

Structure-activity relationship studies reveal that compounds incorporating 2-isocyanatopyridine structural motifs can exhibit dual mechanisms of action against Mycobacterium tuberculosis. The primary mechanism involves direct antimycobacterial activity through bacterial target inhibition, while the secondary mechanism involves autophagy induction in infected macrophages. This dual approach provides enhanced efficacy against intracellular bacteria and potential activity against persistent infections.

Resistance Mechanisms and Structural Modifications

Analysis of resistant mutants selected against 2,4-disubstituted pyridine derivatives reveals mutations in the mmpR5 gene encoding a transcriptional repressor of the MmpS5-MmpL5 efflux pump. This finding indicates that efflux pump upregulation represents a primary resistance mechanism, providing insights for structural optimization strategies. Compounds with pyrrolidine substituents demonstrate enhanced activity due to improved proton-binding properties and better interaction with target proteins.

Biofilm and Intracellular Activity

Recent studies demonstrate that pyridine derivatives incorporating isocyanate-derived functionalities maintain activity against biofilm-forming tubercle bacilli and intracellularly located Mycobacterium tuberculosis. This represents a significant advancement over conventional anti-tubercular drugs that often fail against these challenging infection forms.

Protease Inhibition Mechanisms Through Urea Linkage Formation

The isocyanate functionality of 2-isocyanatopyridine provides a versatile platform for generating protease inhibitors through urea linkage formation with amino acid residues or peptide substrates. This approach has proven successful across multiple protease families, including aspartyl proteases, serine proteases, and metalloproteases.

Human Immunodeficiency Virus Protease Inhibition

Cyclic urea inhibitors derived from isocyanate precursors represent a major class of Human Immunodeficiency Virus protease inhibitors with clinical applications. The compound SD146 forms 14 hydrogen bonds and 191 van der Waals contacts with Human Immunodeficiency Virus protease, achieving an IC90 value of 5.1 nanomolar against wild-type virus while maintaining activity against drug-resistant mutants. The preorganized cyclic urea scaffold derived from isocyanate chemistry provides optimal binding geometry within the protease active site.

Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Targeting

Recent developments in coronavirus therapeutics have highlighted the potential of isocyanate-derived inhibitors against Severe Acute Respiratory Syndrome Coronavirus 2 main protease. Azanitrile compounds incorporating pyridine ring systems demonstrate irreversible inhibition with kinact/Ki values of 37,500 per molar per second and Ki values of 24.0 nanomolar. The mechanism involves covalent modification of the catalytic cysteine residue through nucleophilic attack on the activated isocyanate derivative.

Urokinase-Type Plasminogen Activator Inhibition

The development of N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea as a selective urokinase-type plasminogen activator inhibitor demonstrates the utility of isocyanate-derived urea linkages in achieving protease selectivity. Crystal structure analysis reveals that the urea group participates in critical hydrogen-bonding interactions while the adamantyl residue occupies the hydrophobic S1' subsite. This binding mode provides selectivity over other trypsin-like serine proteases through exploitation of size differences in the S2 and S3/S4 pockets.

Urease Inhibition Mechanisms

Quantum mechanics/molecular mechanics molecular dynamics studies of urease inhibitors reveal the critical role of urea-derived functionalities in enzyme binding. Compounds such as acetohydroxamic acid and hydroxyurea form stable chelated complexes with the binuclear nickel active site through bidentate coordination. The X=O moiety (where X represents carbon or phosphorus) plays a crucial role in the inhibitor binding process, with binding affinity decreasing in the order N-(n-butyl)phosphorictriamide >> acetohydroxamic acid > hydroxyurea.

Mechanistic Insights and Design Principles

Analysis of protease inhibition mechanisms reveals that urea linkages derived from 2-isocyanatopyridine provide multiple advantages: hydrogen bond donor and acceptor capabilities, conformational rigidity, and resistance to metabolic degradation. The incorporation of pyridine ring systems enhances binding affinity through additional π-π stacking interactions and provides sites for further structural modification.

Multitarget Drug Design for Neurodegenerative Disorders

The complex pathophysiology of neurodegenerative disorders necessitates multitarget therapeutic approaches, where 2-isocyanatopyridine serves as a versatile scaffold for developing compounds that simultaneously modulate multiple disease pathways. This strategy addresses the limitations of single-target drugs in treating multifactorial diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Alzheimer's Disease Multitarget Ligands

Coumarin-pyridine hybrid compounds incorporating structural elements derived from 2-isocyanatopyridine demonstrate exceptional multitarget activity against Alzheimer's disease pathology. The lead compound 3f exhibits acetylcholinesterase inhibition with an IC50 of 2 nanomolar, representing seven-fold greater potency than standard drugs. Additionally, this compound demonstrates butyrylcholinesterase inhibition (IC50 = 24 nanomolar), β-amyloid aggregation reduction, and neuroprotective activity against hydrogen peroxide-induced cell death.

Pyrimidine-Based Neurotherapeutics

Pyrimidine analogues incorporating isocyanate-derived functionalities show promise for neurodegenerative disease management through their ability to improve cognitive functions. These compounds target multiple biological pathways involved in different neurodegenerative diseases, including protein aggregation inhibition, neuroinflammation reduction, and oxidative stress mitigation. The pyrimidine scaffold provides an optimal framework for achieving blood-brain barrier penetration while maintaining target selectivity.

Structure-Activity Relationships in Multitarget Design

Quinazoline and pyrido[3,2-d]pyrimidine templates derived from isocyanate chemistry enable the design of compounds with balanced multitarget activity. The compound 8h demonstrates potent Aβ40 aggregation inhibition (IC50 = 900 nanomolar) combined with dual cholinesterase inhibition (acetylcholinesterase IC50 = 8.6 micromolar, butyrylcholinesterase IC50 = 2.6 micromolar). The pyrido[3,2-d]pyrimidine bioisostere 10b exhibits additional iron-chelating properties (23.6% chelation at 50 micromolar), providing neuroprotection against metal-induced oxidative stress.

Parkinson's Disease Targeting

Pyridine amine derivatives incorporating structural motifs from 2-isocyanatopyridine show efficacy in inhibiting α-synuclein toxicity associated with Parkinson's disease. The compound 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide demonstrates inhibition of self-induced and metal-induced amyloid-β aggregation while providing neuroprotection through heat shock protein pathway activation. Memory and cognitive ability improvements in APP/PS1 Alzheimer's disease model mice validate the therapeutic potential of this approach.

Mechanistic Basis for Multitarget Activity

The success of 2-isocyanatopyridine-derived multitarget drugs stems from their ability to interact with multiple molecular targets through complementary binding modes. These compounds can simultaneously inhibit acetylcholinesterase and butyrylcholinesterase through competitive binding, reduce protein aggregation through direct interaction with misfolded proteins, and provide antioxidant protection through radical scavenging mechanisms. The pyridine ring system serves as a privileged scaffold that can accommodate diverse pharmacophores while maintaining drug-like properties.

Clinical Translation Challenges and Opportunities

Despite promising preclinical results, the translation of multitarget drugs to clinical applications faces significant challenges. These include optimizing the balance between different target activities, ensuring adequate brain penetration, and avoiding off-target toxicity. However, recent advances in computational drug design and improved understanding of neurodegeneration mechanisms provide new opportunities for successful clinical development of 2-isocyanatopyridine-derived therapeutics.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant